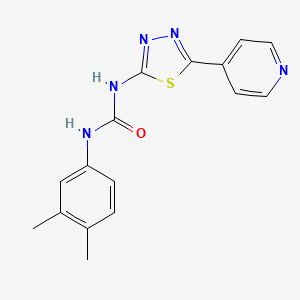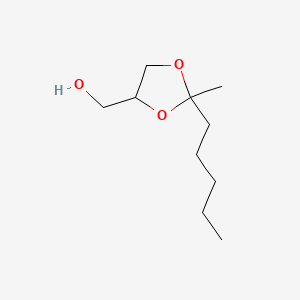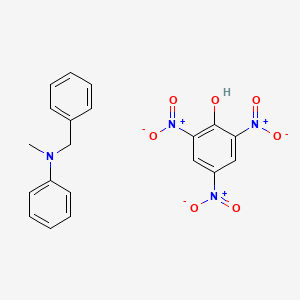
N-(2-(1-Benzimidazolyl)ethyl)-3-methyl-butyramide oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1-Benzimidazolyl)ethyl)-3-methyl-butyramide oxalate is a compound that features a benzimidazole moiety, which is a bicyclic structure consisting of fused benzene and imidazole rings. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties . This compound is of interest in various fields of scientific research due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with aldehydes or carboxylic acids. For N-(2-(1-Benzimidazolyl)ethyl)-3-methyl-butyramide oxalate, the synthetic route may involve the following steps:
Condensation Reaction: The reaction between o-phenylenediamine and an appropriate aldehyde or carboxylic acid to form the benzimidazole core.
Alkylation: Introduction of the ethyl group at the nitrogen atom of the benzimidazole ring.
Amidation: Formation of the butyramide moiety through the reaction with 3-methylbutyric acid.
Oxalate Formation: Conversion of the final product into its oxalate salt form for improved stability and solubility.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are crucial for achieving high purity and yield in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(1-Benzimidazolyl)ethyl)-3-methyl-butyramide oxalate can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form benzimidazolone derivatives.
Reduction: Reduction of the benzimidazole ring can lead to the formation of dihydrobenzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include benzimidazolone derivatives, dihydrobenzimidazole derivatives, and various substituted benzimidazole compounds .
Aplicaciones Científicas De Investigación
N-(2-(1-Benzimidazolyl)ethyl)-3-methyl-butyramide oxalate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of N-(2-(1-Benzimidazolyl)ethyl)-3-methyl-butyramide oxalate involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in pathogens or cancer cells, resulting in their death or reduced proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Benzimidazolone: An oxidized derivative of benzimidazole.
Dihydrobenzimidazole: A reduced derivative of benzimidazole.
Substituted Benzimidazoles: Compounds with various substituents on the benzene ring.
Uniqueness
N-(2-(1-Benzimidazolyl)ethyl)-3-methyl-butyramide oxalate is unique due to its specific substitution pattern and the presence of the butyramide moiety. This structure imparts distinct biological activities and physicochemical properties, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
22270-63-9 |
|---|---|
Fórmula molecular |
C16H21N3O5 |
Peso molecular |
335.35 g/mol |
Nombre IUPAC |
N-[2-(3H-benzimidazol-1-ium-1-yl)ethyl]-3-methylbutanamide;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C14H19N3O.C2H2O4/c1-11(2)9-14(18)15-7-8-17-10-16-12-5-3-4-6-13(12)17;3-1(4)2(5)6/h3-6,10-11H,7-9H2,1-2H3,(H,15,18);(H,3,4)(H,5,6) |
Clave InChI |
DYDDHQPTHPVHRO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=O)NCC[N+]1=CNC2=CC=CC=C21.C(=O)(C(=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Furan-2-yl)methyl]-2-oxo-2-[3-(trifluoromethyl)anilino]ethan-1-aminium](/img/structure/B14170022.png)


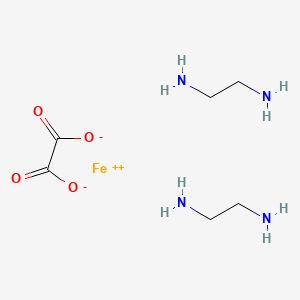
![2-[[4-methyl-5-[3-(naphthalene-1-carbonylamino)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetic Acid](/img/structure/B14170050.png)
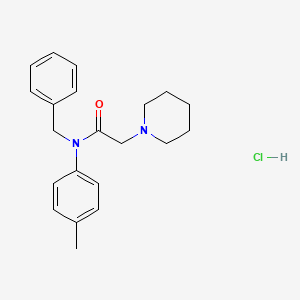

![1-[(E)-(4-bromophenyl)diazenyl]naphthalen-2-ol](/img/structure/B14170055.png)
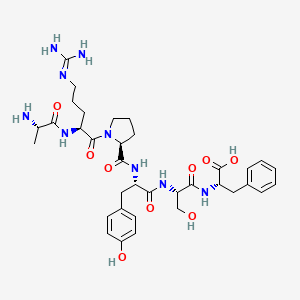
![3-(methylsulfanyl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione](/img/structure/B14170063.png)
